![molecular formula C18H23N3O4 B7696695 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B7696695.png)
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(piperidin-1-yl)propan-1-one
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Overview
Description
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(piperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(piperidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where the oxadiazole intermediate reacts with piperidine under suitable conditions.
Final Coupling: The final step involves coupling the 3,4-dimethoxyphenyl group to the oxadiazole-piperidine intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of hydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazides and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, oxadiazole derivatives, including this compound, are investigated for their antimicrobial, antifungal, and anticancer properties. They are also studied for their potential as enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-propanol: Another compound with a similar phenyl group but lacking the oxadiazole and piperidine moieties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with similar structural features.
Uniqueness
The uniqueness of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(piperidin-1-yl)propan-1-one lies in its combination of the oxadiazole ring and piperidine moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of functionalizations and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-14-7-6-13(12-15(14)24-2)18-19-16(25-20-18)8-9-17(22)21-10-4-3-5-11-21/h6-7,12H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPSZKXIGJWSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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